

Structure-Activity Relationship (SAR) of 5-Nitrobenzimidazole Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 5-Nitrobenzimidazole

Cat. No.: B188599

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The **5-nitrobenzimidazole** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **5-nitrobenzimidazole** analogs, focusing on their vasorelaxant, antihypertensive, anticancer, and antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Biological Activity of 5-Nitrobenzimidazole Analogs

The following tables summarize the quantitative data for different series of **5-nitrobenzimidazole** derivatives, showcasing the impact of structural modifications on their biological potency.

Table 1: Vasorelaxant and Antihypertensive Activity of **5-Nitrobenzimidazole** Analogs

Compound ID	R (Substitution at position 2)	Vasorelaxant Activity (EC50, μ M)	Antihypertensive Activity (% Reduction in MABP)
BDZ3	3,4-dimethoxyphenyl	<30	Not Reported
BDZ6	3,4,5-trimethoxyphenyl	<30	Not Reported
BDZ12	4-(dimethylamino)phenyl	<30	Not Reported
BDZ18	2-hydroxyphenyl	<30	Not Reported
BDZ20	4-hydroxy-3-methoxyphenyl	21.08	Not Reported
Compound 3	2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid	Not Reported	30 mmHg drop at 5 mg/kg, 41 mmHg drop at 10 mg/kg[1]
Compound 13	2-methoxy-4-phenol	1.81	Dose-dependent[2]

Table 2: Anticancer Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives

Compound ID	R (Aryl group at position 2)	A549 (IC50, nM)	K562 (IC50, μ M)	PARP Inhibition (IC50, μ M)
1	4-Nitrophenyl	>50	>50	Not Reported
2	3-Nitrophenyl	>50	>50	Not Reported
3	2-Nitrophenyl	1.8	1.5	0.05[3]
4	4-Chlorophenyl	>50	>50	Not Reported
5	3-Chloro-4-nitrophenyl	0.1	0.1	Not Reported
6	4-Chloro-3-nitrophenyl	0.028	0.03	Not Reported[3]

Table 3: Antimicrobial Activity of **5-Nitrobenzimidazole** Analogs

Compound ID	R (Substitution at position 2)	E. coli (MIC, µg/mL)	S. aureus (MIC, µg/mL)	C. albicans (MIC, µg/mL)	A. niger (MIC, µg/mL)
Ligand (3)	5-(diethylamino)-2-phenol	>125	>125	>125	>125
Complex 4a (Co(II))	5-(diethylamino)-2-phenol	62.5	62.5	62.5	62.5
Complex 4b (Cu(II))	5-(diethylamino)-2-phenol	62.5	125	62.5	62.5
Complex 4c (Ni(II))	5-(diethylamino)-2-phenol	62.5	62.5	62.5	62.5
Complex 4d (Fe(II))	5-(diethylamino)-2-phenol	31.25	31.25	31.25	31.25
XY-1	2-hydroxyphenyl	Good	Moderate	Not Reported	Not Reported
XY-3	phenyl	Moderate	Equipotent to Streptomycin	Not Reported	Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Ex-Vivo Vasorelaxant Activity Assay[1]

- Tissue Preparation: Male Wistar rats are sacrificed, and the thoracic aorta is isolated and cut into rings of 3-4 mm in length. The rings are mounted in organ baths containing Krebs-

Henseleit solution, maintained at 37°C, and bubbled with a 95% O₂ / 5% CO₂ mixture.

- Pre-contraction: The aortic rings are pre-contracted with phenylephrine (PhE, 1 μM).
- Compound Administration: Once a stable contraction is achieved, the **5-nitrobenzimidazole** analogs are cumulatively added to the organ bath in increasing concentrations (e.g., 0.3–100 μM).
- Data Analysis: The relaxant effect is measured as the percentage decrease in the PhE-induced contraction. The concentration-response curves are plotted, and the EC₅₀ values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated using a non-linear curve-fitting software.

Anticancer Activity (MTT Assay)[4]

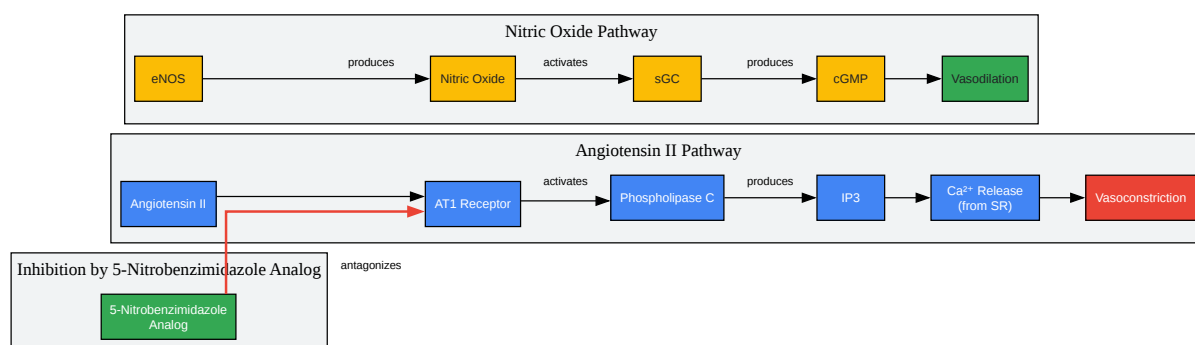
- Cell Culture: Human cancer cell lines (e.g., A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 × 10⁴ cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the **5-nitrobenzimidazole** analogs and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours.
- Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO or acidified isopropanol).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5]

- **Inoculum Preparation:** A standardized inoculum of the test microorganism (e.g., *E. coli*, *S. aureus*) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- **Serial Dilution:** The **5-nitrobenzimidazole** analogs are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized bacterial or fungal suspension.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

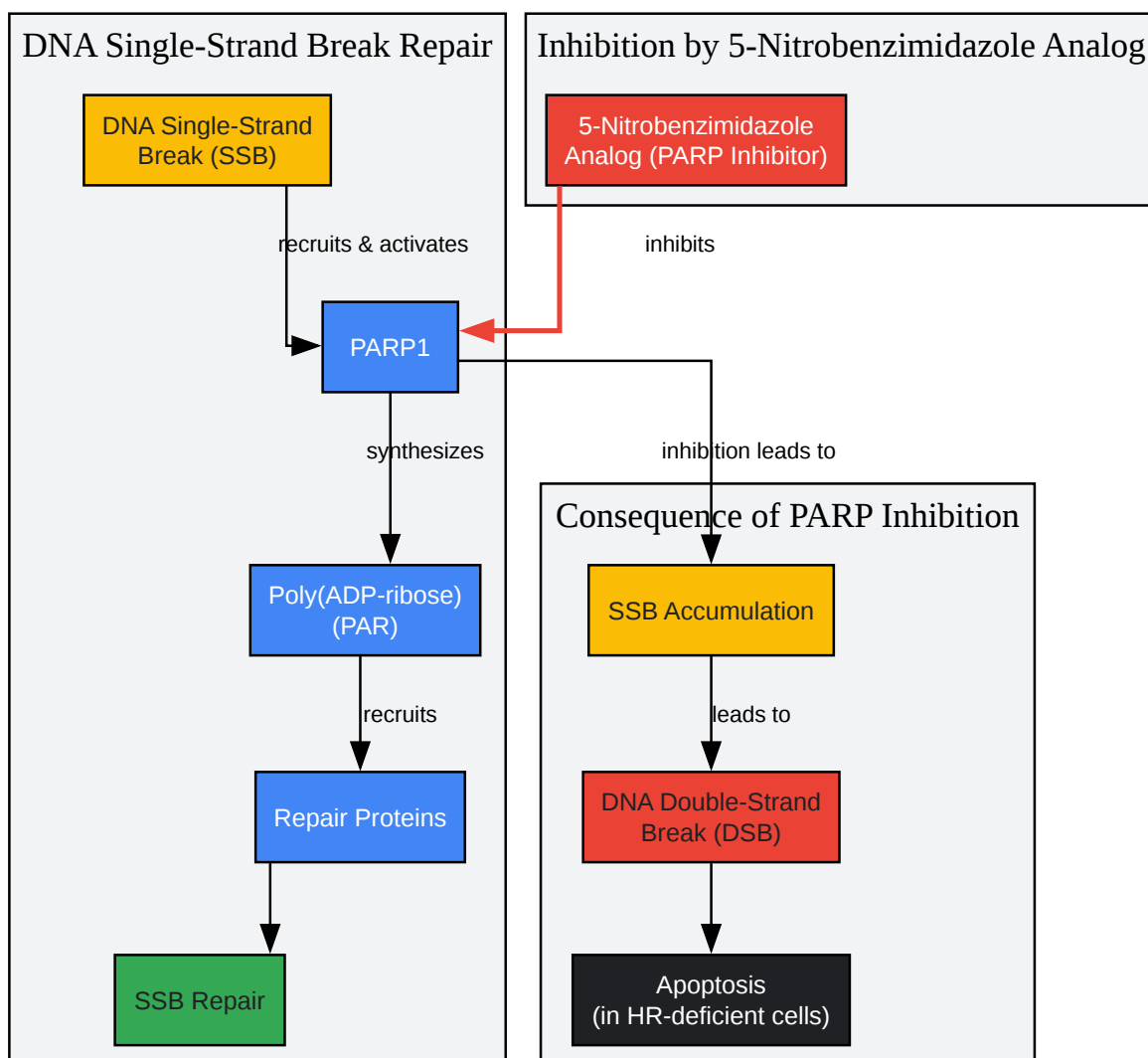
Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the structure-activity relationship studies of **5-nitrobenzimidazole** analogs.



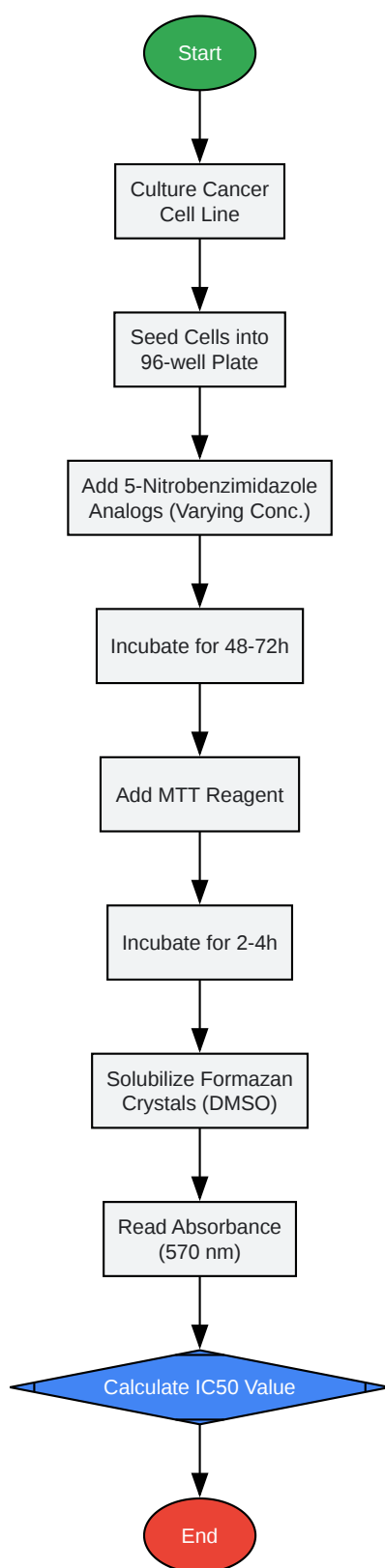
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Caption: Angiotensin II receptor antagonism and nitric oxide pathway involvement in vasodilation.



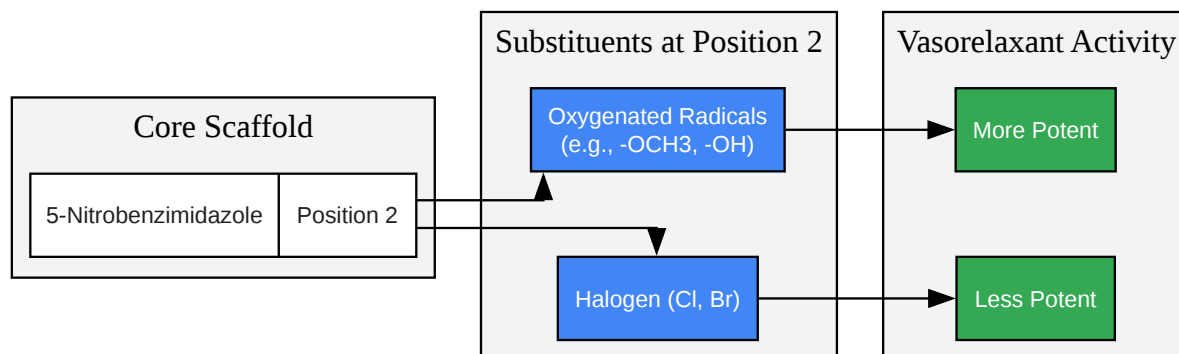
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Caption: Mechanism of PARP inhibition by **5-nitrobenzimidazole** analogs in cancer therapy.



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Caption: Experimental workflow for determining anticancer activity using the MTT assay.



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